molecular formula C22H20O8 B3055412 d,l-Isopodophyllotoxone CAS No. 64550-42-1

d,l-Isopodophyllotoxone

Cat. No.: B3055412
CAS No.: 64550-42-1
M. Wt: 412.4 g/mol
InChI Key: ISCQYPPCSYRZOT-UHFFFAOYSA-N
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Description

d,l-Isopodophyllotoxone: is a natural product molecule that has been studied extensively in the scientific community due to its promising biological activities. It belongs to the class of aryltetralin lignans, which are secondary metabolites found in plants. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : d,l-Isopodophyllotoxone can be synthesized from podophyllotoxin through oxidation reactions. One method involves the use of methylrhenium trioxide (MTO) as a catalyst for the oxidation of podophyllotoxin . Another method involves the stereoselective synthesis from O-(t-butyldimethylsilyl) cyanohydrins .

Industrial Production Methods: : Industrial production of this compound typically involves the extraction of podophyllotoxin from plant sources, followed by chemical modification to obtain the desired compound. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: : d,l-Isopodophyllotoxone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Methylrhenium trioxide (MTO) is commonly used as a catalyst for the oxidation of podophyllotoxin to this compound.

    Reduction: Reduction reactions can be carried out using standard reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve the use of nucleophiles under basic conditions.

Major Products: : The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications .

Scientific Research Applications

d,l-Isopodophyllotoxone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other bioactive lignans and related compounds.

    Biology: Studies have shown its potential as an anticancer agent due to its ability to inhibit cell division and induce apoptosis in cancer cells.

    Medicine: It is being investigated for its antiviral properties, particularly against viruses that cause diseases such as HPV.

    Industry: this compound and its derivatives are used in the development of pharmaceuticals and other therapeutic agents.

Mechanism of Action

The mechanism of action of d,l-Isopodophyllotoxone involves the destabilization of microtubules by binding to tubulin, thereby preventing cell division. This antimitotic activity is similar to that of its parent compound, podophyllotoxin . Additionally, some derivatives of this compound exhibit binding activity to the enzyme topoisomerase II (Topo II), which is crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

    Podophyllotoxin: The parent compound from which d,l-Isopodophyllotoxone is derived.

    Picropodophyllone: Another aryltetralin lignan with similar biological activities but different stereochemistry.

    Aristologone: A related compound with similar structural features and biological activities.

Uniqueness: : this compound is unique due to its specific stereochemistry and the range of biological activities it exhibits. Its ability to undergo various chemical modifications makes it a versatile compound for scientific research and industrial applications .

Properties

IUPAC Name

9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCQYPPCSYRZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314452
Record name d,l-Isopodophyllotoxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64550-42-1, 477-49-6
Record name d,l-Isopodophyllotoxone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name d,l-Isopodophyllotoxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5aR-(5aα,8aβ,9α)]-5a,6,8a,9-Tetrahydro-9-(3,4,5-trimethoxyphenyl)-furo[3â??,4â??:6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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